REACTION_CXSMILES
|
[OH-].[K+].[I:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[NH:6][N:5]=1.[CH3:16][Si:17]([CH3:24])([CH3:23])[CH2:18][CH2:19][O:20][CH2:21]Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC(C)C)(C)C.O.ClCCl>[I:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[N:6]([CH2:21][O:20][CH2:19][CH2:18][Si:17]([CH3:24])([CH3:23])[CH3:16])[N:5]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C[Si](CCOCCl)(C)C
|
Name
|
|
Quantity
|
82 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at a temperature in the region of 0° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
is reheated to a temperature in the region of 20° C
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 2 times 70 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 2 times 70 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
FILTRATION
|
Details
|
filtered under hot conditions through paper
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered through sintered glass
|
Type
|
WASH
|
Details
|
washed with 2 times 10 ml of diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (2 kPa) at a temperature in the region of 20° C
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |